molecular formula C10H12O3 B2391291 Methyl 4-(methoxymethyl)benzoate CAS No. 1719-82-0

Methyl 4-(methoxymethyl)benzoate

Cat. No.: B2391291
CAS No.: 1719-82-0
M. Wt: 180.203
InChI Key: SSICQFZFHOPSCI-UHFFFAOYSA-N
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Description

Methyl 4-(methoxymethyl)benzoate is an organic compound with the molecular formula C10H12O3. It is a methyl ester derivative of 4-(methoxymethyl)benzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(methoxymethyl)benzoate can be synthesized through the esterification of 4-(methoxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as hydrochloric acid. The reaction is typically conducted under reflux conditions for about 2.5 hours. After the reaction, the product is separated using liquid extraction and purified by rotary evaporation .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methoxymethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-(methoxymethyl)benzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-(methoxymethyl)benzoic acid.

    Reduction: 4-(methoxymethyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the substituent introduced.

Scientific Research Applications

Methyl 4-(methoxymethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(methoxymethyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-(methoxymethyl)benzoic acid, which can then interact with enzymes or receptors in biological systems. The pathways involved may include ester hydrolysis and subsequent binding to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(methoxymethyl)benzoate is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

methyl 4-(methoxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-7-8-3-5-9(6-4-8)10(11)13-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSICQFZFHOPSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methyl 4-(methoxymethyl)benzenecarboxylate (MMBC) was prepared from 4-(methoxymethyl)benzoic acid (Sigma-Aldrich) by esterification in methanol using HCl as catalyst. The reaction was conducted under reflux conditions for 2.5 hours. Following the reaction, water and ethyl acetate was added and the MMBC product was separated using liquid extraction into the ethyl acetate phase. The ethyl acetate was then removed by rotary evaporation to obtain the isolated MMBC product. The 1H NMR spectrum of the product was collected in CDCl3, and the peak positions and integrated areas matched that of the reported 1H NMR spectrum for this molecule.
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Synthesis routes and methods II

Procedure details

To a mixture of methyl 4-bromobenzoate (50 mg, 0.233 mmol) and 1,4-dioxane (1 ml) were added water (0.1 ml), cesium carbonate (228 mg, 0.7 mmol), potassium methoxymethyl trifluoroborate (71 mg, 0.467 mmol) and 1′,1′-bis(diphenylphosphino)ferrocenedichloropalladium (II) (17 mg, 0.023 mmol). Then, the reaction mixture was stirred at 100° C. (external temperature) for 4.5 hours. After the reaction mixture was cooled at room temperature, water and methylene chloride were added to the mixture, followed by filtration using celite. The separated organic layer was washed with an aqueous saturated sodium chloride solution. The organic layer was separated, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethylacetate=10:1) to obtain the title compound (13.9 mg, 33%).
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50 mg
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reactant
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1 mL
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reactant
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0.1 mL
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reactant
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cesium carbonate
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228 mg
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reactant
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[Compound]
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potassium methoxymethyl trifluoroborate
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71 mg
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reactant
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[Compound]
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1′,1′-bis(diphenylphosphino)ferrocenedichloropalladium
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17 mg
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reactant
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Yield
33%

Synthesis routes and methods III

Procedure details

Under nitrogen atmosphere, a solution of 4-(hydroxymethyl)-benzoic acid (5.00 g) in DMF (200 mL) was cooled to 0° C., and thereto was added NaH (2.76 g, 60%). The mixture was stirred at the same temperature for 10 minutes, and stirred at room temperature for 20 minutes. The mixture was cooled to 0° C., and thereto were added DMF (100 mL) and iodomethane (18.7 g), and the mixuture was stirred at room temperature for 48 hours. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column (hexane/ethyl acetate=15/1) to give methyl 4-(methoxymethyl)benzoate (4.27 g, 72%).
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5 g
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200 mL
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2.76 g
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18.7 g
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reactant
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100 mL
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